molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile

Cat. No.: B2707807
CAS No.: 195243-37-9
M. Wt: 238.294
InChI Key: WYROMVFNTKOQSG-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is a propanedinitrile derivative featuring a 4-phenylpiperazine group attached via a methylidene linkage. Its molecular weight is 317.396 g/mol, with one hydrogen bond donor and four hydrogen bond acceptors, making it suitable for interactions with biological targets.

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROMVFNTKOQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile typically involves the reaction of 4-phenylpiperazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Propanedinitrile derivatives are characterized by a central dinitrile group (-C(C≡N)₂) and variable substituents that influence their physicochemical and functional properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Propanedinitrile Derivatives
Compound Name Substituent Molecular Weight (g/mol) Hydrogen Bond Donor/Acceptor Key Applications/Activities References
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile 4-Phenylpiperazine 317.396 1 donor, 4 acceptors Dopamine D3 receptor ligand
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone ring 241.27 1 donor, 4 acceptors Antimicrobial, anti-inflammatory
2-[(Dimethylamino)methylidene]propanedinitrile Dimethylamino 121.14 0 donors, 2 acceptors Crystallographic studies
[Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile) Chloro-phenyl 188.62 0 donors, 2 acceptors Tear gas (CS gas)
[50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile (NIAD-4) Bithienyl, p-hydroxyphenyl - - Amyloid aggregate imaging
2-[(3-Fluorophenyl)methylidene]propanedinitrile 3-Fluorophenyl 170.15 0 donors, 2 acceptors Research applications
2-[(4-Bromophenyl)(hydroxy)methylidene]propanedinitrile 4-Bromophenyl, hydroxyl 249.06 1 donor, 3 acceptors Photophysical studies
2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile Methylamino, sulfanyl 155.19 1 donor, 3 acceptors Undisclosed

Physicochemical and Crystallographic Properties

  • Planarity and Conjugation: The thiazolidinone derivative () exhibits an 84.14° dihedral angle between the thiazolidinone and phenyl rings, reducing planarity and conjugation. This contrasts with the dimethylamino analog, which has a near-planar structure (dihedral angle: 7.95°) , enhancing electronic delocalization.
  • Hydrogen Bonding and Crystal Packing: Thiazolidinone derivatives form infinite chains via C–H⋯N hydrogen bonds and C–H⋯π interactions , whereas the dimethylamino analog forms a 3D network through weaker C–H⋯N bonds . Halogenated derivatives (e.g., chloro, fluoro, bromo) exhibit electronegative substituents that enhance stability and intermolecular interactions .

Key Research Findings

  • Synthetic Routes: Thiazolidinone derivatives are synthesized via condensation reactions followed by slow evaporation crystallization . Halogenated analogs often employ electrophilic substitution or nucleophilic aromatic substitution for functionalization .
  • Therapeutic Potential: Modifying the piperazine group’s substituents could optimize the main compound’s dopamine receptor selectivity and pharmacokinetics . Thiazolidinone derivatives warrant further exploration for antibiotic resistance mitigation .

Biological Activity

2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile, with the molecular formula C14H14N4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenylpiperazine moiety, which is significant in pharmacological applications due to its ability to interact with various neurotransmitter receptors. The structure can be represented as follows:

PropertyValue
Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
IUPAC Name This compound
CAS Number 195243-37-9
LogP 1.23 (Predicted)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by source demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, suggesting potent antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways through the activation of caspases and the disruption of mitochondrial membrane potential source.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The phenylpiperazine structure allows binding to serotonin receptors (5-HT), which may influence mood and behavior.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation, thus reducing tumor growth.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates. The results showed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data indicates a promising potential for use in treating bacterial infections source.

Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that the compound could serve as a lead for developing new anticancer therapies source.

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